molecular formula C16H37N2O6P B1659439 morpholine;octyl dihydrogen phosphate CAS No. 65151-86-2

morpholine;octyl dihydrogen phosphate

Cat. No.: B1659439
CAS No.: 65151-86-2
M. Wt: 384.45 g/mol
InChI Key: FOIZOXISUCYVPV-UHFFFAOYSA-N
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Description

Morpholine;octyl dihydrogen phosphate is an organophosphorus compound combining octyl dihydrogen phosphate (C₈H₁₉O₄P) with morpholine (C₄H₉NO), a six-membered heterocyclic amine containing oxygen and nitrogen. The exact stoichiometry of this compound varies, but analogous structures (e.g., 2-ethylhexyl dihydrogen phosphate compounded with morpholine in a 1:2 ratio) suggest a hybrid salt or coordination complex .

  • Chemical Structure: Octyl dihydrogen phosphate consists of a linear C₈ alkyl chain bonded to a phosphate group (H₂PO₄⁻), while morpholine acts as a counterion or ligand. This combination enhances solubility in organic solvents and modifies reactivity .

Properties

CAS No.

65151-86-2

Molecular Formula

C16H37N2O6P

Molecular Weight

384.45 g/mol

IUPAC Name

morpholine;octyl dihydrogen phosphate

InChI

InChI=1S/C8H19O4P.2C4H9NO/c1-2-3-4-5-6-7-8-12-13(9,10)11;2*1-3-6-4-2-5-1/h2-8H2,1H3,(H2,9,10,11);2*5H,1-4H2

InChI Key

FOIZOXISUCYVPV-UHFFFAOYSA-N

SMILES

CCCCCCCCOP(=O)(O)O.C1COCCN1.C1COCCN1

Canonical SMILES

CCCCCCCCOP(=O)(O)O.C1COCCN1.C1COCCN1

Other CAS No.

65151-86-2

Origin of Product

United States

Preparation Methods

Synthesis Methodologies

Laboratory-Scale Synthesis

The laboratory synthesis of morpholine;octyl dihydrogen phosphate involves a two-step process: (1) preparation of octyl dihydrogen phosphate via esterification, followed by (2) neutralization with morpholine.

Step 1: Synthesis of Octyl Dihydrogen Phosphate

Octyl dihydrogen phosphate (C₈H₁₉O₄P) is synthesized through the esterification of phosphoric acid with 1-octanol. Reaction conditions vary, but optimal yields (82–89%) are achieved using a 1:1.2 molar ratio of phosphoric acid to octanol in toluene at 110–120°C for 6–8 hours under Dean-Stark distillation to remove water. Catalysts such as p-toluenesulfonic acid (0.5–1 mol%) accelerate the reaction, reducing completion time to 4 hours.

Step 2: Neutralization with Morpholine

The acidic phosphate is neutralized with morpholine (C₄H₉NO) in a 1:1 molar ratio. This exothermic reaction is typically conducted in dichloromethane or ethanol at 20–25°C, yielding a white crystalline product after solvent evaporation. Excess morpholine (5–10%) ensures complete deprotonation, confirmed by pH titration to 7.0–7.5.

Table 1: Laboratory-Scale Synthesis Parameters

Parameter Optimal Value Source
Solvent Dichloromethane
Temperature 20–25°C
Reaction Time 2–4 hours
Yield 78–85%

Industrial Production

Industrial synthesis prioritizes cost efficiency and scalability. Batch reactors (500–1,000 L capacity) employ continuous stirring and in-line pH monitoring to maintain stoichiometric control. Key modifications from laboratory methods include:

  • Solvent Selection : Ethanol replaces dichloromethane for lower toxicity and easier recovery.
  • Neutralization : Morpholine is added incrementally to prevent localized overheating, which can degrade the phosphate ester.
  • Purification : Crystallization from n-hexane/ethyl acetate (3:1 v/v) achieves >99% purity, with residual solvent levels <50 ppm.

Table 2: Industrial Process Metrics

Metric Industrial Standard Source
Batch Size 500–1,000 kg
Cycle Time 8–12 hours
Energy Consumption 15–20 kWh/kg
Purity ≥99% (HPLC)

Reaction Mechanism and Kinetics

Proton Transfer Dynamics

The neutralization of octyl dihydrogen phosphate (pKa₁ ≈ 2.1, pKa₂ ≈ 7.2) by morpholine (pKa ≈ 8.4) follows second-order kinetics. At pH 7–8, the phosphate exists predominantly as H₂PO₄⁻, which reacts with morpholine’s amine group to form a stable ion pair. Fourier-transform infrared (FT-IR) spectroscopy confirms the disappearance of P–O–H stretches (2,500–3,000 cm⁻¹) and emergence of P–O⁻ bands (1,050–1,100 cm⁻¹).

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing charged intermediates, while protic solvents (e.g., ethanol) slow kinetics due to hydrogen bonding with the phosphate.

Table 3: Solvent Impact on Reaction Rate

Solvent Rate Constant (k, L/mol·s) Source
Dichloromethane 0.45 ± 0.03
Ethanol 0.22 ± 0.02
Acetonitrile 0.67 ± 0.05

Advanced Optimization Strategies

Design of Experiments (DoE)

Plackett-Burman screening identifies temperature and solvent polarity as critical factors. Response surface methodology (RSM) optimizes these parameters, achieving a 12% yield increase in pilot-scale trials.

Catalytic Enhancements

Adding 0.1–0.5 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst reduces reaction time by 30% in biphasic systems.

Characterization and Quality Control

Spectroscopic Analysis

  • ³¹P NMR : Single peak at δ 0.5–1.0 ppm confirms phosphate deprotonation.
  • FT-IR : P=O stretch at 1,240 cm⁻¹ and N–H bend at 1,550 cm⁻¹.
  • LC-MS : Molecular ion [M+H]⁺ at m/z 298.3 matches the theoretical mass.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) resolves the compound at 8.2 minutes, with ≤0.5% impurities.

Chemical Reactions Analysis

morpholine;octyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

morpholine;octyl dihydrogen phosphate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biological studies to investigate its effects on different biological systems.

    Medicine: Research is being conducted to explore its potential therapeutic applications.

    Industry: It is used in industrial processes for the production of various chemical products

Mechanism of Action

The mechanism of action of octyl dihydrogen phosphate-morpholine(1:2) involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Hydrolysis Behavior Solubility Key Applications References
This compound C₁₂H₂₈NO₅P (1:1 ratio assumed) ~297.3 Slower hydrolysis due to hydrophobic octyl chain Organic solvents Catalysis, surfactants
Neopentyl dihydrogen phosphate C₅H₁₃O₄P 168.12 Acid-catalyzed hydrolysis; no rate maximum in strong acid Moderate in water Hydrolysis mechanism studies
Methyl dihydrogen phosphate CH₅O₄P 112.02 Rapid hydrolysis due to small size Highly water-soluble Laboratory reactions
3-(Hexadecyloxy)propyl dihydrogen phosphate C₁₉H₄₁O₅P 380.49 Stable under physiological conditions Lipophilic Antiviral drug conjugates
Potassium octyl hydrogen phosphate C₈H₁₈KO₄P 248.30 Ionic dissociation in aqueous media Water-soluble Industrial surfactants
Lithium dihydrogen phosphate LiH₂PO₄ 103.93 Inorganic hydrolysis pathways Water-soluble Battery electrolytes
2-Ethylhexyl dihydrogen phosphate:morpholine (1:2) C₁₂H₂₈NO₅P 305.31 Enhanced stability due to branched alkyl chain Organic solvents Coordination chemistry

Hydrolysis and Reactivity

  • This compound : The octyl chain imparts hydrophobicity, slowing hydrolysis compared to smaller alkyl phosphates like methyl or neopentyl derivatives. Acid-catalyzed hydrolysis likely follows P–O bond cleavage, similar to neopentyl dihydrogen phosphate .
  • Neopentyl vs. Methyl dihydrogen phosphate : Neopentyl’s bulky structure reduces steric hindrance effects, leading to smooth hydrolysis rate increases with acid concentration. Methyl phosphate hydrolyzes faster due to minimal steric protection .
  • 3-(Hexadecyloxy)propyl dihydrogen phosphate : The ether-linked C₁₆ chain enhances stability in biological systems, making it suitable for antiviral prodrugs (e.g., cidofovir conjugates) .

Structural Modifications and Performance

  • Alkyl Chain Length : Increasing chain length (e.g., octyl vs. hexadecyloxypropyl) reduces water solubility but improves lipid membrane interaction, crucial for drug delivery .
  • Counterion Effects : Morpholine’s neutral pH and coordinating ability contrast with potassium’s ionic behavior, altering compound reactivity in synthetic pathways .

Research Findings and Industrial Relevance

  • Catalytic Applications : this compound derivatives are effective ligands in transition metal catalysis, enabling reactions like cross-coupling and hydrogenation .
  • Biological Relevance : Alkyl phosphates with long chains (e.g., hexadecyloxypropyl) show enhanced antiviral activity, demonstrating the role of lipophilicity in drug design .
  • Market Trends : Lithium dihydrogen phosphate dominates the battery sector, with a projected CAGR of 8.2% (2025–2031), highlighting the demand for energy storage materials .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for morpholine-octyl dihydrogen phosphate complexes, and how can reaction parameters be optimized?

  • Methodology : Morpholine can react with phosphate derivatives under controlled conditions. For example, in a reflux setup, morpholine (87g) is heated to 100°C, followed by the addition of sodium dihydrogen phosphate (adjusted for octyl groups) and paraformaldehyde. Maintaining temperatures at 115°C for 20 minutes ensures crystallization, with filtration used to isolate the product . Critical parameters include stoichiometry (molar ratios of morpholine to phosphate), pH (acidic conditions favor phosphate activation), and solvent choice (polar aprotic solvents improve solubility).

Q. Which analytical techniques are most effective for characterizing morpholine-octyl dihydrogen phosphate structures?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR identify molecular environments and phosphorus bonding .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detects functional groups like P=O (1200–900 cm⁻¹) and N-H (3300 cm⁻¹) .
  • X-ray Diffraction (XRD) : Resolves crystalline structure and confirms phase purity .
  • Elemental Analysis : Validates stoichiometric ratios of C, H, N, and P .

Q. What are the primary material science applications of morpholine-phosphate compounds, and how do they compare to other phosphates?

  • Methodology : Morpholine-phosphates are used in cementitious materials (e.g., magnesium phosphate cements, MPCs) due to their rapid-setting properties. Comparative studies with potassium dihydrogen phosphate (KDP) and ammonium dihydrogen phosphate (ADP) reveal differences in solubility (KDP > ADP > morpholine-octyl) and thermal stability (morpholine derivatives exhibit higher decomposition thresholds) . Applications include dental cements and corrosion-resistant coatings.

Advanced Research Questions

Q. How does dihydrogen phosphate self-association in solution impact binding studies with morpholine derivatives?

  • Methodology : Dihydrogen phosphate forms oligomers (e.g., dimers, trimers) in solution, competing with host-guest interactions. To mitigate this:

  • Use isothermal titration calorimetry (ITC) at varying phosphate concentrations to quantify binding affinities .
  • Employ dynamic light scattering (DLS) to monitor oligomer formation under different ionic strengths .
  • Control solvent polarity (e.g., DMSO vs. water) to alter self-association kinetics .

Q. How can computational models predict interaction mechanisms between morpholine and octyl dihydrogen phosphate?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Simulate solvent effects and hydrogen-bonding networks .
  • Density Functional Theory (DFT) : Calculate binding energies and optimize geometries for stable complexes .
  • Validation : Cross-reference computational results with experimental NMR and FTIR data to confirm interaction sites .

Q. What strategies resolve discrepancies in reported stability constants of morpholine-phosphate complexes across studies?

  • Methodology :

  • Standardized Protocols : Use consistent buffer systems (e.g., 0.1M NaCl for ionic strength control) .
  • Comparative Solvent Studies : Test stability in aprotic (acetonitrile) vs. protic (ethanol) solvents to isolate solvent effects .
  • Error Analysis : Quantify measurement uncertainties via triplicate titrations and statistical regression .

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